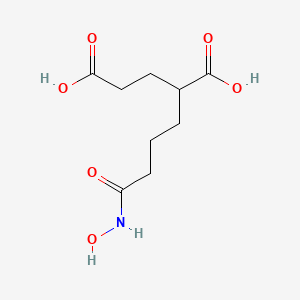![molecular formula C14H9ClN2O B10840784 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)
2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with 2-chloro-3-formyl-1,8-naphthyridine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the production of dyes, light-emitting diodes, and molecular sensors.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,8-naphthyridine derivatives such as:
- 2-chloro-3-formyl-1,8-naphthyridine
- 3-chloro-4-(2-chloro-1,8-naphthyridine-3-yl)-1-(phenylamino)azetidin-2-one
Uniqueness
The uniqueness of 2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9ClN2O |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-1-3-9(7-10)12-8-13(18)11-5-2-6-16-14(11)17-12/h1-8H,(H,16,17,18) |
InChI Key |
HZSAAZXBYZMFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)

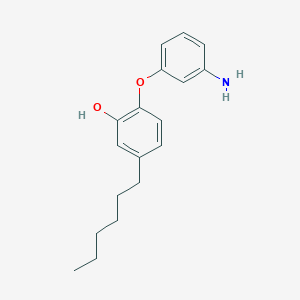

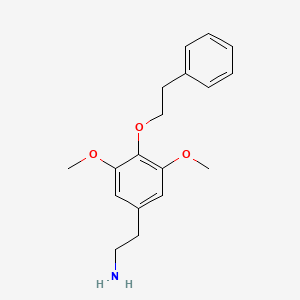
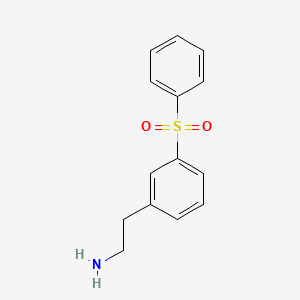
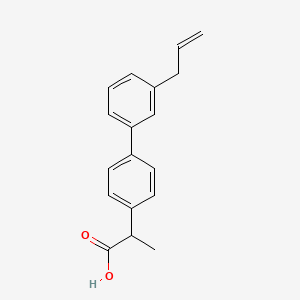
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)




